N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound that features a furan ring, a methoxyphenyl group, a piperazine ring, and a benzamide moiety
Mechanism of Action
Furan derivatives
The furan ring in the compound is a heterocyclic ring with oxygen and four carbon atoms. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Piperazine derivatives
The piperazine ring in the compound is a heterocyclic ring containing two nitrogen atoms. Piperazine derivatives are known to interact with a variety of receptors in the body, including dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxylic acid, 4-methoxyphenylpiperazine, and benzoyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a probe to understand the structure-activity relationships of related compounds.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological and psychiatric disorders. Its structure suggests it may interact with serotonin and dopamine receptors, making it a candidate for further pharmacological studies.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-[2-(furan-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide: Contains a fluorophenyl group.
N-[2-(furan-2-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzamide: Features a methylphenyl group.
Uniqueness
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-11-9-20(10-12-21)26-13-15-27(16-14-26)22(23-8-5-17-30-23)18-25-24(28)19-6-3-2-4-7-19/h2-12,17,22H,13-16,18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEBWIIBUKGMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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